molecular formula C22H27NO2 B220230 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol

4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol

Cat. No. B220230
M. Wt: 337.5 g/mol
InChI Key: BVVLMJNULJYIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol, also known as BPP-5a, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has also been found to have anti-inflammatory effects. This could potentially be used in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol in lab experiments is its potential for use in multiple areas of research. However, one of the limitations is the complexity of the synthesis process, which can make it challenging to produce in large quantities for use in experiments.

Future Directions

There are numerous future directions for research involving 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol. One potential area of research is the development of new cancer treatments that use 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol as a key component. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol and its potential use in the treatment of neurodegenerative and inflammatory diseases.

Synthesis Methods

4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol can be synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process typically involves the condensation of two different compounds, followed by a series of reactions to produce the final product. While this process can be challenging, it has been successfully used to produce 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol in various research studies.

Scientific Research Applications

4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been studied extensively for its potential use in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been studied for its neuroprotective effects, which could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

4-[butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol

InChI

InChI=1S/C22H27NO2/c1-2-3-16-23(18-19-24)17-10-15-22(25,20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-14,24-25H,2-3,16-19H2,1H3

InChI Key

BVVLMJNULJYIDK-UHFFFAOYSA-N

SMILES

CCCCN(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CCCCN(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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